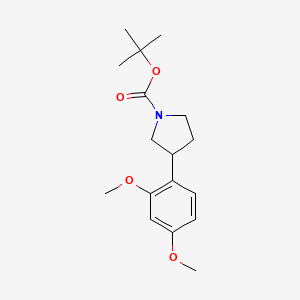

1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H25NO4 |

|---|---|

Peso molecular |

307.4 g/mol |

Nombre IUPAC |

tert-butyl 3-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-8-12(11-18)14-7-6-13(20-4)10-15(14)21-5/h6-7,10,12H,8-9,11H2,1-5H3 |

Clave InChI |

UDVUUFCIDLMNQR-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)OC)OC |

Origen del producto |

United States |

Synthetic Methodologies for 1 Boc 3 2,4 Dimethoxyphenyl Pyrrolidine and Analogs

Retrosynthetic Analysis of the 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. hilarispublisher.com For this compound, the analysis reveals several logical disconnections.

The most apparent disconnection is the carbon-carbon bond between the pyrrolidine (B122466) ring at the C3 position and the 2,4-dimethoxyphenyl group. This suggests a synthetic route involving the attachment of the aryl moiety to a pre-formed 3-functionalized pyrrolidine ring. This could be achieved via transition-metal-catalyzed cross-coupling reactions, where the pyrrolidine component might bear a halide or triflate and the aryl component would be an organometallic reagent like a boronic acid (Suzuki coupling) or an organozinc compound (Negishi coupling).

Alternatively, the pyrrolidine ring itself can be disconnected. This leads to acyclic precursors that can be cyclized to form the five-membered ring. Key strategies emerging from this approach include:

[3+2] Cycloaddition: Disconnecting the C2-C3 and C5-N bonds suggests an azomethine ylide as the three-atom component and an alkene dipolarophile.

Intramolecular Cyclization: Disconnecting one C-N or C-C bond of the ring points towards an acyclic precursor with functional groups at appropriate positions for ring closure, such as an amine and an electrophilic carbon center.

Reductive Amination: Disconnecting both C-N bonds suggests a 1,4-dicarbonyl compound or a synthetic equivalent that can react with a primary amine.

These primary retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the following sections.

Classical Approaches to Pyrrolidine Ring Construction Relevant to the Compound

The pyrrolidine ring is a ubiquitous structural motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. nih.govwikipedia.org

[3+2] Cycloaddition Strategies

The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a powerful and atom-economical method for constructing the pyrrolidine skeleton, often with high stereocontrol. acs.orgnih.gov This [3+2] cycloaddition directly forms the five-membered ring in a single step. nih.gov Azomethine ylides, which can be stabilized or non-stabilized, are typically generated in situ from various precursors like α-amino acids or imines of α-amino esters. mdpi.comrsc.org

For the synthesis of a 3-aryl pyrrolidine, the strategy would involve the reaction of an azomethine ylide with an aryl-substituted alkene, such as 2,4-dimethoxystyrene. The regioselectivity of the cycloaddition determines the final substitution pattern on the pyrrolidine ring. Catalytic, enantioselective versions of this reaction have been developed, often using copper(I) or silver(I) catalysts with chiral ligands, to produce highly enantioenriched pyrrolidines. acs.org

| Reaction Type | Key Intermediates | Advantages | Reference |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene | High atom economy, Stereocontrol, Convergent | acs.org |

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a robust method for the synthesis of various carbo- and heterocyclic rings, including pyrrolidines. thieme-connect.com The reaction typically employs ruthenium-based catalysts, such as Grubbs' first or second-generation catalysts, to cyclize an acyclic diene precursor. acs.org For pyrrolidine synthesis, a suitably N-protected diallylamine (B93489) derivative is used as the RCM precursor. thieme-connect.com

To achieve the 3-(2,4-dimethoxyphenyl) substitution pattern, the synthesis would start with an N-allyl-N-(2-(2,4-dimethoxyphenyl)allyl)amine derivative. The RCM reaction would then furnish a 3-substituted 2,5-dihydropyrrole (a pyrroline). Subsequent hydrogenation of the double bond, typically using palladium on carbon (Pd/C) and hydrogen gas, yields the desired saturated 3-substituted pyrrolidine. thieme-connect.com This approach is valued for its functional group tolerance and the predictability of the ring closure. organic-chemistry.orgacs.orgnih.gov

| Catalyst Generation | Typical Substrate | Product | Reference |

| Grubbs' 1st Generation | N-protected diallylamine | N-protected 2,5-dihydropyrrole | acs.org |

| Grubbs' 2nd Generation | N-protected diallylamine | N-protected 2,5-dihydropyrrole | acs.org |

Intramolecular Cyclization Reactions

Intramolecular cyclization is a broad and fundamental strategy for heterocycle synthesis. researchgate.netdntb.gov.ua This approach involves an acyclic precursor containing both a nucleophilic amine and an electrophilic center, which react to form the pyrrolidine ring. A common method is the intramolecular nucleophilic substitution of a γ-amino alkyl halide or sulfonate. For the target compound, this would involve a 4-amino-3-(2,4-dimethoxyphenyl)alkyl halide, which upon treatment with a base, would cyclize to form the pyrrolidine ring.

Another powerful variant is the intramolecular hydroamination or amination of alkenes. mdpi.com For instance, a palladium-catalyzed intramolecular cyclization of an N-protected aminobutene derivative bearing the 2,4-dimethoxyphenyl group at the appropriate position could be employed. Asymmetric versions of these cyclizations have been developed, providing access to chiral pyrrolidines. acs.org

| Cyclization Type | Precursor | Key Features | Reference |

| Nucleophilic Substitution | γ-Amino alkyl halide | Forms C-N bond | acs.org |

| Reductive Hydroamination | Enynyl amine | Metal-free, Stereoselective | organic-chemistry.org |

| Radical Cyclization | Carboxamide with alkene | Forms C-C or C-N bond | researchgate.net |

Reductive Amination Sequences

Reductive amination is a highly efficient method for forming C-N bonds and is widely used in amine synthesis. organic-chemistry.org For pyrrolidine ring construction, a successive reductive amination of a 1,4-dicarbonyl compound (or a protected equivalent like 2,5-dimethoxytetrahydrofuran) with a primary amine is a classic and effective strategy. nih.govthieme-connect.com

To synthesize a 3-substituted pyrrolidine, a 2-substituted succinaldehyde (B1195056) derivative would be required. The reaction of 2-(2,4-dimethoxyphenyl)succinaldehyde with a source of ammonia (B1221849) (or a primary amine that is later deprotected), followed by reduction with a hydride reagent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), would yield the target pyrrolidine core. organic-chemistry.orgthieme-connect.com This sequence can often be performed in a one-pot fashion, making it a practical and convergent approach. nih.gov

| Carbon Source | Reducing Agent | Advantages | Reference |

| 2,5-Dimethoxytetrahydrofuran | Sodium Borohydride | Mild conditions, Good yields | thieme-connect.com |

| 1,4-Diketones | Iridium Catalyst (Transfer Hydrogenation) | High efficiency, Stereoselectivity | nih.gov |

| Levulinic Acid | H₂ and Catalyst | Use of biomass-derived feedstock | researchgate.net |

Advanced Synthetic Routes for the Introduction of the 2,4-Dimethoxyphenyl Moiety

While classical methods often build the pyrrolidine ring with the aryl substituent already in place, advanced strategies focus on creating the C-aryl bond on a pre-existing pyrrolidine scaffold. These methods, primarily based on transition-metal catalysis, offer flexibility and are crucial for creating libraries of analogs.

A prominent method is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. acs.org This reaction involves the enantioselective deprotonation of N-Boc-pyrrolidine at the α-position using sec-butyllithium (B1581126) and a chiral ligand like (-)-sparteine. The resulting organolithium species is then transmetalated with a zinc salt (e.g., ZnCl₂) to form an organozinc reagent. This intermediate undergoes a Negishi cross-coupling reaction with an aryl bromide, such as 1-bromo-2,4-dimethoxybenzene, in the presence of a palladium catalyst to yield the 2-arylpyrrolidine. acs.orgacs.org While developed for the 2-position, the principles of directed metalation and cross-coupling are adaptable for functionalizing the 3-position, often starting from a 3-halopyrrolidine or 3-pyrrolidinone (B1296849) derivative.

These advanced methods provide powerful tools for the late-stage functionalization of the pyrrolidine core, enabling the synthesis of complex molecules like this compound with high efficiency and stereochemical control.

Cross-Coupling Reactions at the Pyrrolidine C3 Position

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the crucial carbon-carbon bond between the pyrrolidine ring and the aryl group. A notable strategy is the palladium-catalyzed hydroarylation of pyrrolines, which directly yields 3-aryl pyrrolidines. researchgate.net This approach circumvents the need for pre-functionalized pyrrolidine substrates.

In one reported system, the reaction of N-alkyl pyrrolines with aryl iodides under Mizoroki-Heck conditions resulted in the hydroarylated product, a 3-arylpyrrolidine, rather than the typical alkene product. researchgate.net This selectivity is attributed to the stability of the pyrrole (B145914) byproduct formed during a key redox step in the catalytic cycle. researchgate.net The process demonstrates broad substrate scope and can deliver drug-like molecules in a single step from accessible precursors. researchgate.net

Another established method is the Mizoroki-Heck reaction on N-acyl-3-pyrrolines. While these reactions can sometimes yield mixtures of products, they provide a viable route to introduce an aryl substituent at the C3 position. chemrxiv.org The reaction of N-acyl pyrrolines with arenediazonium salts, for example, can lead to the formation of 3-arylpyrrolidine derivatives. researchgate.net

Below is a table summarizing representative cross-coupling conditions for the synthesis of 3-arylpyrrolidines.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Reductive Mizoroki-Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | N-alkyl pyrroline (B1223166) + Aryl iodide | 3-Arylpyrrolidine | researchgate.net |

| Mizoroki-Heck-Matsuda | Pd catalyst | N-acyl pyrroline + Arenediazonium salt | 3-Aryl-3-pyrroline / 3-Arylpyrrolidine | researchgate.netchemrxiv.org |

| Rhodium-Catalyzed Hydroarylation | Rh catalyst | 3-Pyrroline + Arylboronic acid | 3-Arylpyrrolidine | chemrxiv.org |

Stereoselective Attachment of the Dimethoxyphenyl Group

Controlling the stereochemistry at the C3 position is critical for developing pharmacologically active agents. Several stereoselective methods have been developed for the synthesis of chiral 3-substituted pyrrolidines.

One powerful approach is the asymmetric 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient alkenes. ua.es The use of chiral auxiliaries, such as the N-tert-butanesulfinyl group on a 1-azadiene, allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. ua.es This method can generate up to four stereogenic centers simultaneously with high regio- and diastereoselectivity, often catalyzed by silver salts like Ag₂CO₃. ua.es

Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines with arylboronic acids represents another key strategy. chemrxiv.org In these reactions, the protonation of an intermediate is a key step in determining the stereochemical outcome, leading to the formation of enantioenriched 3-arylpyrrolidines. chemrxiv.org

Furthermore, starting from readily available chiral precursors, such as proline or 4-hydroxyproline, provides a reliable method to introduce stereochemistry. mdpi.comnih.gov These natural building blocks serve as a chiral pool from which complex pyrrolidine derivatives can be constructed through a series of stereocontrolled transformations. nih.gov

Incorporation and Removal of the Boc Protecting Group (N-Boc Chemistry)

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the nitrogen atom in pyrrolidine synthesis due to its stability under various conditions and its facile removal under specific acidic or thermal conditions. rsc.orgchemicalbook.com

Strategies for N-Protection

The standard and most common method for the N-protection of pyrrolidine involves its reaction with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O or Boc anhydride. chemicalbook.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide (B78521), in a suitable solvent like dichloromethane (B109758) (DCM) or methanol. rsc.orgchemicalbook.com The base neutralizes the acid byproduct generated during the reaction. This method is highly efficient, proceeds under mild conditions, and generally gives high yields of the N-Boc protected pyrrolidine. chemicalbook.com

| Reagent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to room temperature, 1 hour | chemicalbook.com |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium hydroxide (NaOH) | Methanol/Water | Room temperature | rsc.org |

Selective N-Deprotection Methodologies

The removal of the Boc group is a crucial step in many synthetic sequences. While it is sensitive to acid, various methods have been developed to achieve selective deprotection in the presence of other sensitive functional groups. acsgcipr.orgacs.org

The most traditional method for N-Boc deprotection is treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate. acs.orgnih.gov However, these harsh conditions can be incompatible with sensitive substrates. nih.gov A significant drawback of acid-mediated deprotection is the generation of a tert-butyl cation intermediate. acsgcipr.org This cation can cause undesirable side reactions, such as the alkylation of electron-rich aromatic rings, which would be a concern for a substrate containing a dimethoxyphenyl group. acsgcipr.org

To circumvent these issues, milder and more selective deprotection methodologies have been developed.

| Reagent/Method | Conditions | Key Features | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), Room temp. | Classic, strong acid; potential for side reactions. | nih.gov |

| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate, or Methanol | Common, strong acid. | nih.gov |

| Oxalyl chloride/Methanol | Methanol, Room temp., 1-4 h | Mild, high yielding, tolerates diverse functional groups. | rsc.orgnih.gov |

| Thermal (Thermolysis) | High temperature (e.g., 300 °C) in continuous flow | Acid-free, allows for selective deprotection based on temperature. | acs.org |

| Lewis Acids (e.g., CeCl₃·7H₂O-NaI) | Acetonitrile | Mild and selective cleavage. | researchgate.net |

| Basic Conditions (e.g., Na₂CO₃) | Refluxing DME | Useful for base-stable substrates. | nih.gov |

Chemoenzymatic and Biocatalytic Approaches to Pyrrolidine Derivatives

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds, including pyrrolidine derivatives. nih.govacs.org Enzymes offer high stereoselectivity and operate under mild reaction conditions.

Enzyme-Mediated Transformations for Pyrrolidine Synthesis

Enzymes such as transaminases (TAs) and keto reductases (KREDs) are frequently employed for the asymmetric synthesis of chiral amines and alcohols. nih.gov These biocatalytic methods can be applied to produce key chiral pyrrolidine intermediates.

For example, a one-pot photoenzymatic synthesis route has been developed to produce N-Boc-3-amino/hydroxypyrrolidine with high conversions and excellent enantiomeric excess (>99% ee). nih.gov This process combines a photochemical oxyfunctionalization step with a stereoselective enzymatic transamination or carbonyl reduction. nih.gov

Specific biocatalytic strategies for synthesizing chiral 3-aminopyrrolidines and related structures include:

Transaminase (TA) catalyzed transamination: The asymmetric conversion of N-protected-3-pyrrolidinone to the corresponding chiral N-protected-3-aminopyrrolidine. nih.gov

Keto reductase (KRED) catalyzed reduction: The stereoselective reduction of N-protected-3-pyrrolidinone to the chiral N-protected-3-hydroxypyrrolidine. nih.gov

Kinetic resolution: Amine transaminases can be used for the kinetic resolution of racemic N-Boc-3-aminopyrrolidine, affording one enantiomer in high optical purity. nih.gov

Transaminase-triggered cyclizations: ω-chloroketones can be converted into chiral 2-substituted pyrrolidines using transaminases, which catalyze the formation of an amino group that subsequently undergoes intramolecular cyclization. acs.org This method has achieved analytical yields of up to 90% and enantiomeric excesses greater than 99.5%. acs.org

These chemoenzymatic and biocatalytic approaches represent a greener and highly efficient pathway to valuable chiral pyrrolidine building blocks, avoiding the use of costly or toxic metal catalysts. nih.gov

Photoenzymatic Strategies for C-H Functionalization

The convergence of photocatalysis and enzymatic catalysis has given rise to powerful synthetic strategies, enabling the direct functionalization of otherwise inert C-H bonds under mild conditions. These photoenzymatic methods offer a greener and more efficient alternative to traditional synthetic routes by minimizing waste and avoiding harsh reagents.

A notable one-pot photoenzymatic process has been developed for the synthesis of chiral N-Boc-3-hydroxypyrrolidines, which are valuable precursors for more complex molecules. nih.govacs.org This strategy begins with the photochemical oxyfunctionalization of the pyrrolidine ring. nih.gov The process utilizes a decatungstate photocatalyst, which, upon photoactivation, facilitates a hydrogen atom transfer (HAT) to selectively oxidize the C-H bond at the C3 position (distal to the nitrogen atom), yielding N-Boc-3-pyrrolidinone. nih.gov

Following the photochemical step, the intermediate ketone is directly subjected to a stereoselective biocatalytic reduction in the same reaction vessel. nih.govnih.gov By selecting the appropriate keto reductase (KRED) enzyme, either the (R)- or (S)-enantiomer of N-Boc-3-hydroxypyrrolidine can be produced with high conversion rates and exceptional enantiomeric excess (>99%). acs.orgresearcher.life This seamless integration of a light-driven reaction with a highly selective enzymatic transformation exemplifies a modern approach to chiral synthesis. nih.gov

Another innovative photoenzymatic cascade enables the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. rsc.org This method involves a light-driven cross-coupling of an aryl bromide with a cyclic amine, followed by an in-situ enzymatic conversion of the resulting N-arylpyrrolidine into a chiral α-functionalized product using an engineered carbene transferase. rsc.org This approach achieves superior stereoselectivity, with enantiomeric excess up to 99%. rsc.org

Table 1: Overview of a One-Pot Photoenzymatic Synthesis of Chiral N-Boc-3-hydroxypyrrolidine

| Step | Description | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| 1. Photochemical Oxyfunctionalization | Regioselective oxidation of a C-H bond at the C3 position of the N-Boc-pyrrolidine ring. | Decatungstate Photocatalyst, Light (e.g., 365 nm) | Formation of N-Boc-3-pyrrolidinone intermediate. |

| 2. Biocatalytic Reduction | Enantioselective reduction of the ketone intermediate to a chiral alcohol. | Keto Reductase (KRED) (e.g., LsKRED for S-selective, Codexis KRED for R-selective) | Chiral N-Boc-3-hydroxypyrrolidine with >99% ee. acs.org |

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure 3-arylpyrrolidines, such as this compound, is of significant interest due to their prevalence in pharmacologically active compounds. Catalytic asymmetric synthesis provides the most direct and efficient routes to these chiral molecules.

A highly effective method is the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated esters, which can be subsequently converted to the desired pyrrolidine. researchgate.netnih.govacs.org More directly, rhodium-catalyzed hydroarylation of N-protected 3-pyrrolines with arylboronic acids or their derivatives (e.g., arylboroxines) can yield 3-arylpyrrolidines with high enantioselectivity. acs.org

In this approach, a rhodium(I) precursor is combined with a chiral diphosphine ligand, such as (R)-segphos, to form a chiral catalyst. acs.org This catalytic system activates the arylboronic acid (e.g., 2,4-dimethoxyphenylboronic acid) and facilitates its addition to the pyrroline double bond. The choice of the chiral ligand is crucial for inducing high stereoselectivity, leading to the formation of one enantiomer in significant excess over the other. This methodology is robust and tolerates a wide variety of substituted arylboronic acids, making it a versatile tool for generating a library of 3-arylpyrrolidine analogs.

Table 2: Rhodium-Catalyzed Asymmetric Synthesis of 3-Arylpyrrolidine Analogs

| Arylboronic Acid Derivative | Chiral Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenylboroxine | (R)-segphos | [Rh(OH)((R)-segphos)]₂ | 97 | 98 |

| 4-Tolylboroxine | (R)-segphos | [Rh(OH)((R)-segphos)]₂ | 95 | 98 |

| 4-Methoxyphenylboroxine | (R)-segphos | [Rh(OH)((R)-segphos)]₂ | 98 | 99 |

| 3-Thienylboroxine | (R)-segphos | [Rh(OH)((R)-segphos)]₂ | 93 | 98 |

Data derived from analogous hydroarylation reactions reported in the literature. acs.org

This catalytic process represents a state-of-the-art method for the synthesis of enantiopure this compound, providing high yields and excellent stereochemical control under relatively mild conditions.

Reactivity and Derivatization Strategies for 1 Boc 3 2,4 Dimethoxyphenyl Pyrrolidine

Functional Group Interconversions on the Pyrrolidine (B122466) Ring

The saturated pyrrolidine ring of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine can undergo various functional group interconversions, primarily through oxidation or C-H functionalization reactions. These transformations allow for the introduction of new substituents and stereocenters, significantly increasing the molecular diversity obtainable from this scaffold.

Oxidation of N-acyl pyrrolidines can lead to the formation of corresponding lactams (pyrrolidin-2-ones). For instance, reactions with reagents like iron(II)-hydrogen peroxide can oxidize the C2 position of the pyrrolidine ring. While direct oxidation of the C3 or C4 positions is less common without directing groups, radical-based reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce functionality. nih.gov However, the N-Boc group can be sensitive to some radical conditions. nih.gov

More targeted approaches involve palladium-catalyzed C(sp³)–H activation. By employing specific directing groups, it is possible to achieve arylation at the α-methylene C–H bonds of pyrrolidines. nih.gov This strategy has been successfully applied to introduce aryl groups at the 2- and 5-positions of the pyrrolidine ring, often with high diastereoselectivity. nih.govrsc.org

| Reaction Type |

Modifications of the 2,4-Dimethoxyphenyl Moiety

The 2,4-dimethoxyphenyl group is a highly activated aromatic system, prone to a variety of modifications that can modulate the electronic and steric properties of the entire molecule.

Electrophilic Aromatic Substitution Reactions

The two methoxy (B1213986) groups on the phenyl ring are strong activating, ortho- and para-directing groups. makingmolecules.com This makes the aromatic ring highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The positions ortho and para to the methoxy groups (C3, C5, and C6) are electronically enriched and are the primary sites for substitution.

Bromination: Reaction with electrophilic bromine sources, such as N-bromosuccinimide (NBS) or bromine in acetic acid, readily introduces bromine atoms onto the ring. Given the directing effects of the two methoxy groups and the existing pyrrolidine substituent at C1, the most likely position for monosubstitution is C5, which is para to the C2-methoxy group and ortho to the C4-methoxy group. wku.edu Further bromination can also occur. For example, bromination of 1,2-dimethoxybenzene (B1683551) with potassium bromate (B103136) and hydrobromic acid can lead to dibromination. oc-praktikum.de

Nitration: Nitration can be achieved using standard conditions like nitric acid in sulfuric acid. The nitronium ion (NO₂⁺) will attack the most nucleophilic positions, again predicted to be C5. libretexts.org

| Reaction |

Palladium-Catalyzed Functionalizations on the Phenyl Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions typically require an aryl halide or triflate as a starting point. Therefore, electrophilic halogenation of the 2,4-dimethoxyphenyl ring, as described above, is a crucial first step to enable these transformations.

Once a bromo-derivative such as 1-Boc-3-(5-bromo-2,4-dimethoxyphenyl)pyrrolidine is synthesized, it can serve as a substrate for various coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C5 position. nobelprize.org

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new C-C bond, introducing a vinyl substituent. mdpi.com

Negishi Coupling: This involves the coupling of the aryl bromide with an organozinc reagent, which is particularly useful for introducing alkyl groups. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine.

These reactions offer a modular approach to extensively diversify the structure by appending various functional groups to the phenyl ring.

Transformations at the Boc Protecting Group (Beyond Deprotection)

While the tert-butyloxycarbonyl (Boc) group is primarily known as a stable protecting group that is easily removed under acidic conditions, it possesses latent reactivity that can be exploited for further functionalization without its removal. researchgate.netnih.gov

Under strongly basic conditions, it is proposed that the N-H moiety of a Boc-carbamate can be deprotonated. This can be followed by the elimination of the tert-butoxide group to form a reactive isocyanate intermediate. researchgate.net This isocyanate can then be trapped by various nucleophiles. For example, reaction with an amine would yield a urea (B33335) derivative, while reaction with an alcohol would produce a new carbamate.

Additionally, carbamates can sometimes act as electrophiles. It has been shown that N-acyl-tert-butyl-carbamates are intrinsically twisted around the N-C(O) axis, which can make the carbonyl carbon more susceptible to nucleophilic attack in certain cross-coupling reactions. acs.org For instance, the reaction of N-benzyloxy carbamates with stabilized carbon nucleophiles can yield functionalized protected hydroxamic acids. nih.gov While less common, these reactions highlight the potential for using the Boc group as a reactive handle rather than just a protecting group.

Catalyst Development for Derivatization Reactions

The development of advanced catalysts is crucial for achieving high efficiency, selectivity, and stereocontrol in the derivatization of the this compound scaffold.

For the palladium-catalyzed functionalizations mentioned in section 3.2.2, the choice of ligand is critical. Ligands such as phosphines (e.g., X-Phos) or N-heterocyclic carbenes (NHCs) are used to stabilize the palladium center and facilitate the catalytic cycle.

In the context of C-H activation on the pyrrolidine ring (section 3.1), catalyst development has focused on achieving enantioselectivity. Chiral ligands are employed to control the stereochemical outcome of the reaction. Mono-N-protected amino acids (MPAAs) and chiral phosphoric acids (CPAs) have emerged as effective ligands in palladium-catalyzed enantioselective C-H functionalization. mdpi.com These ligands often work by creating a chiral environment around the metal center, influencing the orientation of the substrate during the C-H cleavage step. nih.gov For example, the combination of a palladium source with chiral ligands based on binaphthyl scaffolds has been shown to be effective for asymmetric C-H activation. acs.orgnih.gov

| Reaction Type |

Application of Click Chemistry for Post-Synthetic Functionalization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for post-synthetic functionalization. nih.gov This strategy involves introducing either an azide (B81097) or a terminal alkyne group onto the this compound scaffold, which can then be "clicked" with a complementary-functionalized molecule. bioclone.net

To apply this method, the core molecule must first be derivatized. For example:

Functionalization of the Phenyl Ring: An alkyne group could be introduced onto the phenyl ring via a Sonogashira coupling reaction of a bromo-derivative. Alternatively, an azide group could be installed from an amino group (introduced via nitration and subsequent reduction), which is then converted to an azide via a diazonium intermediate.

Functionalization of the Pyrrolidine Ring: A hydroxyl group could be introduced on the pyrrolidine ring (e.g., at the 4-position if starting from a suitable precursor), which can then be converted to an azide or ether-linked to an alkyne.

Once the azide- or alkyne-functionalized scaffold is prepared, it can be reacted with a wide array of molecules (peptides, fluorophores, carbohydrates, etc.) that bear the corresponding reactive partner. The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of many functional groups, making it a powerful tool for creating complex molecular architectures and for applications in drug discovery and chemical biology. nih.govmdpi.com

Stereochemical Aspects in the Synthesis and Reactivity of 1 Boc 3 2,4 Dimethoxyphenyl Pyrrolidine

Control of Absolute Stereochemistry at the C3 Position

The establishment of a specific stereocenter at the C3 position of the pyrrolidine (B122466) ring is a critical step in the synthesis of enantiomerically pure 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine. Several strategies are commonly employed for this purpose in related molecules.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials to introduce the desired stereochemistry. For the synthesis of 3-substituted pyrrolidines, common chiral starting materials include amino acids such as glutamic acid, aspartic acid, and proline, as well as carbohydrates. For instance, a synthetic route could potentially commence from a chiral precursor that already contains the desired stereocenter, which is then elaborated into the target pyrrolidine ring. While no specific examples for this compound are documented, this approach remains a foundational strategy in asymmetric synthesis.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral molecules from achiral or racemic precursors.

Transition Metal Catalysis: Rhodium-catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrroline (B1223166) derivative, is a well-established method for the synthesis of chiral pyrrolidines. The choice of chiral phosphine (B1218219) ligands is crucial for achieving high enantioselectivity. Similarly, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions can be employed to construct the chiral pyrrolidine skeleton.

Organocatalysis: Organocatalysis has emerged as a versatile tool for the enantioselective synthesis of heterocyclic compounds. Proline and its derivatives are often used to catalyze Michael additions or aldol (B89426) reactions to form key intermediates for pyrrolidine synthesis. An organocatalytic approach to this compound could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound, followed by cyclization. The data in Table 1 illustrates the effectiveness of different organocatalysts in the asymmetric synthesis of substituted pyrrolidines, a strategy that could be adapted for the target molecule.

Table 1: Examples of Organocatalyzed Asymmetric Michael Additions for Pyrrolidine Synthesis

| Catalyst Type | Substrate Scope | Achieved Enantioselectivity (ee) |

|---|---|---|

| Diarylprolinol silyl (B83357) ether | Aldehydes and nitroalkenes | >95% |

| Squaramide-based catalysts | Michael acceptors and donors | Up to 99% |

| Cinchona alkaloid derivatives | Various nucleophiles | High |

Diastereoselective Control in Multi-Substituted Pyrrolidines

While this compound itself has only one stereocenter, it can serve as a precursor for the synthesis of multi-substituted pyrrolidines where the control of relative stereochemistry (diastereoselectivity) becomes critical. Diastereoselective reactions are often guided by the steric and electronic properties of the existing substituent and the protecting group on the nitrogen. For instance, the introduction of a second substituent at the C4 or C5 position would be influenced by the orientation of the 2,4-dimethoxyphenyl group at C3.

Substrate-controlled diastereoselective reactions often rely on the preferential approach of a reagent from the less hindered face of the molecule. In the case of a 1-Boc-3-arylpyrrolidine, the bulky Boc group and the aryl group can direct incoming reagents to the opposite face of the ring.

Influence of Stereochemistry on Molecular Conformation and Biological Interaction

The stereochemistry of the pyrrolidine ring and its substituents dictates the three-dimensional shape of the molecule, which in turn governs its interaction with biological targets such as enzymes and receptors. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring influence the preferred conformation.

Enantiopurity Assessment Methodologies (Excluding basic identification)

The determination of the enantiomeric excess (ee) of a chiral compound is crucial for its development as a pharmaceutical agent. Beyond basic identification, several advanced techniques are available for the accurate assessment of enantiopurity.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The development of a successful chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers.

Chiral Derivatizing Agents: Another approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated by standard, non-chiral chromatography techniques. The relative peak areas of the diastereomers then correspond to the enantiomeric ratio of the original sample.

The data in Table 2 provides a list of compounds mentioned in this article.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Complex Structural Elucidation

Spectroscopic techniques are fundamental to confirming the identity and determining the detailed structure of organic molecules.

Advanced NMR Techniques for Stereochemical Assignment

Standard ¹H and ¹³C NMR would confirm the basic connectivity of the molecule. However, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for determining the relative stereochemistry, particularly the cis or trans relationship between the hydrogen at C3 and the protons at C2 and C4 of the pyrrolidine (B122466) ring.

In a hypothetical NOESY experiment, spatial correlations would be expected as follows:

For a trans isomer: A NOE correlation would be observed between the proton at C3 and protons on the opposite face of the pyrrolidine ring.

For a cis isomer: The C3 proton would show a NOE correlation with protons on the same face of the ring.

Furthermore, the bulky tert-butoxycarbonyl (Boc) group introduces the possibility of rotational isomers (rotamers) around the N-C(O) amide bond, which can lead to signal doubling in NMR spectra at room temperature. Variable temperature (VT) NMR studies could be employed to investigate this dynamic process. nih.gov

Mass Spectrometry for Derivative Identification (Beyond basic M+H)

Beyond simple protonation [M+H]⁺, the mass spectrum of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine under collision-induced dissociation (CID) would be expected to show characteristic fragmentation patterns, primarily driven by the labile Boc group.

Key fragmentation pathways for N-Boc protected amines are well-documented. The most prominent fragmentation would involve the loss of the entire Boc group or its components.

Table 1: Predicted Mass Spectrometry Fragmentation Patterns

| Precursor Ion [M+H]⁺ | Predicted Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| C₁₇H₂₅NO₄ | [M - C₄H₈ + H]⁺ | Isobutylene (B52900) (56 Da) | Loss of isobutylene from the Boc group to form a carbamic acid intermediate, which then decarboxylates. |

| C₁₇H₂₅NO₄ | [M - C₅H₈O₂ + H]⁺ | tert-Butoxycarbonyl group (100 Da) | Complete loss of the Boc group to yield the protonated 3-(2,4-dimethoxyphenyl)pyrrolidine. |

| C₁₇H₂₅NO₄ | [C₄H₉]⁺ | C₁₃H₁₆NO₄ | Formation of the stable tert-butyl cation (57 Da). |

These pathways help in confirming the presence and connectivity of the substituents on the pyrrolidine core.

X-ray Crystallography for Solid-State Structure Determination

As no crystal structure for this compound is available in open-access crystallographic databases, its solid-state conformation can only be inferred from related structures. X-ray crystallography of analogous N-Boc protected pyrrolidines or other 3-aryl pyrrolidines would provide definitive information on bond lengths, bond angles, and the preferred conformation in the solid state. nih.gov For a molecule of this nature, crystallography would unambiguously resolve the relative stereochemistry and the precise puckering of the pyrrolidine ring.

Conformational Dynamics of the Pyrrolidine Ring System

The pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, a phenomenon known as pseudorotation. researchgate.netnih.gov The preferred conformation minimizes steric and electronic repulsions.

Pseudorotation and Ring Pucker Analysis

The conformation of a five-membered ring can be described by two parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ). The main conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

For a 3-substituted pyrrolidine, the ring typically adopts one of two low-energy envelope conformations (C3-endo or C3-exo) or an intermediate twist form. The specific conformation is highly dependent on the nature of the substituents.

Influence of Substituents on Conformational Preferences

The conformational equilibrium of the pyrrolidine ring in this compound is influenced by both the N-Boc group and the C3-aryl group.

N-Boc Group: The large steric demand of the Boc group significantly influences the puckering of the ring. It generally favors conformations that minimize steric clash, often affecting the orientation of adjacent substituents.

Therefore, the most stable conformation is predicted to be one where the 2,4-dimethoxyphenyl group occupies a pseudo-equatorial position on a puckered pyrrolidine ring. The exact nature of the pucker (e.g., C2-endo/C3-exo twist) would be a fine balance between minimizing the steric interactions of both the C3-substituent and the N-Boc group.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies of 1 Boc 3 2,4 Dimethoxyphenyl Pyrrolidine and Its Derivatives

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic structure of a molecule, from which numerous properties can be derived. DFT, particularly with hybrid functionals like B3LYP, has become a standard tool for obtaining a reliable balance between computational cost and accuracy for organic molecules. nih.govresearchgate.net

The biological function of a molecule is intimately linked to its three-dimensional shape. 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine possesses significant conformational flexibility arising from three main sources: the puckering of the pyrrolidine (B122466) ring, the rotation of the bulky tert-butyloxycarbonyl (Boc) protecting group, and the rotation about the C-C single bond connecting the pyrrolidine and dimethoxyphenyl rings.

The five-membered pyrrolidine ring is not planar and typically adopts one of two predominant puckered "envelope" conformations, often designated as Cγ-exo and Cγ-endo. nih.govresearchgate.net The energy barrier between these conformers is generally low, but substituents can favor one over the other. nih.gov Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers for interconversion. For N-Boc protected pyrrolidines, the orientation of the Boc group also contributes to the conformational landscape. acs.org Theoretical calculations, such as a potential energy surface scan, can systematically rotate the key dihedral angles to locate energy minima. The relative energies of these stable conformers can be calculated to determine their equilibrium populations according to the Boltzmann distribution. researchgate.net

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Pyrrolidine Pucker | Aryl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Endo | Pseudo-equatorial | 0.00 |

| 2 | Exo | Pseudo-equatorial | 0.75 |

| 3 | Endo | Pseudo-axial | 2.10 |

| 4 | Exo | Pseudo-axial | 2.95 |

| Note: These values are illustrative and would be determined via quantum chemical calculations. |

DFT calculations provide detailed information about the electronic distribution within a molecule, which is crucial for predicting its reactivity. rsc.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net

The electron-donating methoxy (B1213986) groups on the phenyl ring are expected to raise the energy of the HOMO, influencing the molecule's nucleophilic character. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, negative potential would be expected around the oxygen atoms of the methoxy and carbonyl groups, while the N-H group (if the Boc group were removed) would be a region of positive potential.

Table 2: Predicted Electronic Properties from DFT Calculations

| Parameter | Predicted Value | Implication |

| EHOMO | -6.2 eV | Relates to ionization potential, site of oxidation |

| ELUMO | -0.8 eV | Relates to electron affinity, site of reduction |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

| Note: These values are hypothetical examples derived from typical DFT (e.g., B3LYP/6-31G) calculations.* |

Quantum chemical methods can accurately predict various spectroscopic properties, which serves as a valuable tool for structure verification when compared with experimental data. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netepstem.net Theoretical calculations can help assign complex spectra and can be particularly useful in distinguishing between different isomers or conformers.

Vibrational Spectroscopy: The calculation of vibrational frequencies (Infrared and Raman) is a standard output of geometry optimization. researchgate.net These computed frequencies correspond to the vibrational modes of the molecule. While there is often a systematic deviation from experimental values, this can be corrected using empirical scaling factors, resulting in excellent agreement between theoretical and experimental spectra. epstem.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to UV-Visible absorption spectra. researchgate.net The calculations yield the absorption wavelengths (λmax) and oscillator strengths, providing insight into the electronic structure and chromophores within the molecule.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

| Technique | Parameter | Experimental Value | Calculated Value |

| ¹³C NMR | Carbonyl Carbon (Boc) | ~154 ppm | ~155 ppm |

| ¹H NMR | Aromatic Protons | 6.4-7.2 ppm | 6.5-7.3 ppm |

| IR | C=O Stretch (Boc) | ~1690 cm⁻¹ | ~1715 cm⁻¹ (unscaled) |

| UV-Vis | λmax | ~278 nm | ~275 nm |

| Note: Calculated values are illustrative and depend on the level of theory and basis set used. |

Molecular Modeling and Docking Studies

Moving beyond the properties of the isolated molecule, molecular modeling techniques explore how this compound and its derivatives might interact with biological macromolecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. researchgate.net This method is instrumental in drug discovery for virtual screening and for understanding how a molecule might exert a biological effect. nih.govmdpi.com

A conceptual docking study of a derivative of this compound into a hypothetical enzyme active site would involve:

Preparing the 3D structures of the ligand and the protein receptor.

Using a docking algorithm (e.g., AutoDock Vina) to sample a large number of possible binding poses of the ligand within the protein's binding site. researchgate.net

Scoring the poses based on a function that estimates the binding affinity (e.g., in kcal/mol). scispace.com

The resulting poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov For instance, the methoxy groups could act as hydrogen bond acceptors, the phenyl ring could engage in hydrophobic or π-stacking interactions, and the pyrrolidine nitrogen (after deprotection) could act as a hydrogen bond donor or acceptor.

Table 4: Conceptual Ligand-Protein Interactions for a Derivative

| Ligand Moiety | Interacting Residue (Example) | Interaction Type |

| Phenyl Ring | Phe280, Trp150 | π-π Stacking, Hydrophobic |

| Methoxy Oxygen | Ser120, Asn122 | Hydrogen Bond (Acceptor) |

| Pyrrolidine Ring | Val100, Leu250 | Hydrophobic (Van der Waals) |

| Pyrrolidine NH (deprotected) | Asp118, Glu245 | Hydrogen Bond (Donor), Ionic |

| Note: This table is purely conceptual and illustrates the types of interactions that docking studies can reveal. |

When experimental biological activity data is available for a series of related compounds, computational methods can be used to build a quantitative structure-activity relationship (QSAR) model. bohrium.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. scispace.com

These models correlate the variation in biological activity with the changes in the 3D steric and electrostatic fields of the molecules. nih.gov The output of a 3D-QSAR analysis is often a contour map that highlights regions where modifications to the molecular structure are likely to increase or decrease activity.

Steric Maps: Indicate where bulky groups are favored or disfavored.

Electrostatic Maps: Show where positive or negative charges are favorable for activity.

For the this compound scaffold, a QSAR study could reveal, for example, that adding a hydrogen bond donor at a specific position on the phenyl ring enhances binding affinity, or that increasing the steric bulk at the 4-position of the pyrrolidine ring is detrimental. This information provides a rational basis for the design of new, more potent derivatives. researchgate.netbohrium.com

Table 5: Illustrative SAR Findings from a Hypothetical QSAR Study

| Position of Substitution | Modification | Predicted Effect on Activity | Rationale from QSAR Model |

| Phenyl Ring (Position 5) | Add -OH group | Increase | Favorable H-bond donor interaction |

| Pyrrolidine Ring (Position 4) | Add methyl group | Decrease | Unfavorable steric clash |

| Boc Group | Replace with smaller acetyl | No significant change | Region is not critical for binding |

| Methoxy Group (Position 2) | Replace with -H | Decrease | Loss of key H-bond acceptor interaction |

| Note: This table represents a hypothetical outcome of a computational SAR study. |

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations offer a window into the conformational landscape and dynamic behavior of this compound and its derivatives at an atomic level. These simulations, by solving Newton's equations of motion for a system of atoms and molecules, can track the trajectory of each atom over time, revealing intricate details about molecular flexibility, solvent interactions, and binding dynamics.

For N-Boc protected pyrrolidines, MD simulations are particularly valuable for understanding the influence of the bulky tert-butoxycarbonyl (Boc) group on the pyrrolidine ring's conformation. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The presence and orientation of the Boc group, along with the 3-aryl substituent, significantly influence the energy barriers between these conformations and the preferred conformational state.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, insights can be drawn from simulations of analogous N-Boc-pyrrolidine systems. For instance, studies on N-Boc-pyrrolidine have shown that the Boc group can restrict the conformational freedom of the ring. The energetic landscape of the molecule is shaped by a combination of steric hindrance from the bulky substituents and electronic effects.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| System Size | ~10,000 atoms (including solvent) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Functions (RDFs), Dihedral Angle Distributions |

Cheminformatics and QSAR Modeling of Pyrrolidine Libraries

A QSAR study on a library of 1-Boc-3-aryl-pyrrolidine derivatives, including variations in the substitution pattern of the phenyl ring, would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as its physicochemical, electronic, and topological properties.

Examples of relevant molecular descriptors for a QSAR study of this compound derivatives could include:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity, and polar surface area (PSA).

Electronic Descriptors: Dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Topological Descriptors: Connectivity indices (e.g., Randić index) and shape indices.

3D Descriptors: van der Waals volume and surface area.

Once these descriptors are calculated for a set of compounds with known activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are used to build the QSAR model. The resulting equation can then be used to predict the activity of new, unsynthesized compounds.

For instance, a QSAR model might reveal that increasing the number of hydrogen bond donors on the aryl ring positively correlates with a specific biological activity, while increased lipophilicity has a negative correlation. Such insights are invaluable for medicinal chemists in designing the next generation of compounds.

Table 2: Illustrative Descriptors for a QSAR Study of a Pyrrolidine Library

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Lipophilicity | LogP | Membrane permeability, non-specific binding |

| Electronic | Dipole Moment | Strength of polar interactions |

| Steric | Molar Refractivity | Binding pocket fit |

| Topological | Polar Surface Area (PSA) | Bioavailability, transport properties |

The application of these computational and theoretical methods provides a robust framework for understanding the molecular behavior of this compound and for the rational design of its derivatives. As computational power and algorithmic sophistication continue to grow, these in silico approaches will undoubtedly play an even more critical role in advancing research in this area.

Applications As a Chemical Scaffold in Academic Drug Discovery Research

Utility of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine as a Building Block in Complex Molecule Synthesis

The N-Boc-protected 3-arylpyrrolidine framework is a well-established building block for the stereoselective synthesis of more complex molecular architectures, particularly in the development of therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides stability during various reaction conditions while allowing for facile deprotection to reveal the secondary amine, which can then be subjected to a wide range of functionalization reactions, including alkylation, arylation, and acylation.

While specific examples detailing the use of the 2,4-dimethoxyphenyl variant are not extensively documented in publicly accessible literature, the utility of the broader class of 3-arylpyrrolidines is well-demonstrated. For instance, analogous 3-arylpyrrolidine scaffolds are key intermediates in the synthesis of potent and selective melanocortin-4 receptor (MC4R) agonists. nih.govresearchgate.net In these syntheses, the pyrrolidine (B122466) core serves to rigidly orient the aryl group and other substituents in a specific spatial arrangement, which is crucial for high-affinity receptor binding. The synthesis of these complex agents often involves leveraging the existing stereochemistry of the pyrrolidine ring to build out additional functionalities, highlighting the role of such scaffolds in creating structurally complex and stereochemically defined molecules. nih.govacs.org The synthesis of densely substituted pyrrolidines can be achieved through methods like 1,3-dipolar cycloaddition reactions, which can establish multiple stereocenters in a single step. chemistryviews.orgua.esmdpi.com

Scaffold for Design of Novel Biologically Active Compounds

The this compound structure contains two key moieties that are of significant interest in the design of new drugs: the pyrrolidine ring and the 2,4-dimethoxyphenyl group.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and is a core component of numerous natural and synthetic biologically active compounds. nih.govnih.gov Its significance as a pharmacophore stems from several key features:

Three-Dimensional Structure: As a saturated, non-planar five-membered ring, the pyrrolidine scaffold provides a defined three-dimensional geometry that can effectively present substituents in specific vectors to interact with biological targets. nih.gov This contrasts with flat aromatic rings and allows for more precise mimicry of peptide turns or other complex binding motifs.

Stereochemical Diversity: The pyrrolidine ring contains multiple stereogenic centers. The spatial orientation of substituents is critical for biological activity, and different stereoisomers of a pyrrolidine-containing compound can exhibit vastly different potencies and selectivities. nih.gov

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and, when deprotected, as a hydrogen bond donor. Its basicity can be modulated by substituents, influencing properties such as solubility and cell permeability.

The molecular diversity and complexity afforded by the pyrrolidine framework allow for its use in designing drug candidates for a wide range of targets, including G protein-coupled receptors (GPCRs), enzymes, and ion channels. nih.gov

The 2,4-dimethoxyphenyl group attached to the pyrrolidine core plays a crucial role in mediating interactions with protein targets. The methoxy (B1213986) groups and the phenyl ring itself can engage in several types of non-covalent interactions that are fundamental to ligand-receptor binding:

Hydrogen Bonding: The oxygen atoms of the two methoxy groups are effective hydrogen bond acceptors, capable of forming strong interactions with hydrogen bond donor residues (e.g., tyrosine, serine, threonine, or lysine) in a receptor's binding pocket.

Van der Waals and Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can engage in van der Waals forces and pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Electronic Effects: The methoxy groups are electron-donating, which increases the electron density of the aromatic ring. This modification of the ring's electrostatic potential can influence its interaction with the local environment of the binding site.

The substitution pattern is also critical. The placement of methoxy groups at the 2- and 4-positions dictates the specific regions around the phenyl ring where these interactions can occur, thereby influencing the molecule's binding orientation and selectivity for different receptor subtypes.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. For a scaffold like this compound, SAR studies would involve systematically modifying different parts of the molecule and assessing how these changes affect biological activity.

In these studies, researchers explored how different substituents on the aryl ring affect the compound's binding affinity (Ki) for the receptor. By keeping the core pyrrolidine structure constant and varying the substitution on the phenyl ring, clear trends can be identified. For example, moving from an unsubstituted phenyl ring to one with various methoxy or halogen substitutions can dramatically alter binding affinity.

| Compound | Aryl Group (Substitution on Phenyl Ring at Position 3) | MC4R Binding Affinity (Ki, nM) |

|---|---|---|

| 1a | Phenyl | 150 |

| 1b | 4-Methoxyphenyl | 14 |

| 1c | 3,4-Dimethoxyphenyl | 32 |

| 1d | 2,4-Dimethoxyphenyl | 110 |

| 1e | 4-Chlorophenyl | 12 |

| 1f | 3,4-Dichlorophenyl | 11 |

Table 1: Example of Structure-Activity Relationship data for 3-arylpyrrolidine derivatives, showing the effect of phenyl ring substitution on binding affinity at the melanocortin-4 receptor. Data is illustrative and based on findings for analogous compound series. nih.gov

Positional Importance: A single methoxy group at the 4-position (para) significantly improves binding affinity compared to the unsubstituted ring. However, adding a second methoxy group at the 2-position (as in the 2,4-dimethoxy derivative) is less favorable than the 3,4-dimethoxy or the single 4-methoxy substitution, suggesting potential steric hindrance or an unfavorable electronic arrangement for this specific receptor. nih.gov

Electronic Effects: The strong performance of chloro-substituted derivatives indicates that electron-withdrawing groups in the para position are well-tolerated and can lead to high-affinity ligands. nih.gov

These findings demonstrate how systematic modification of the aryl moiety can fine-tune the interaction between the ligand and its target receptor, providing critical information for rational drug design.

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. Because receptors are chiral environments, they can differentiate between the stereoisomers of a ligand, often leading to one isomer having significantly higher affinity and/or efficacy than the others.

In the development of pyrrolidine-based melanocortin receptor agonists, the relative and absolute configuration of the substituents on the pyrrolidine ring profoundly impacts potency. For a series of 3-arylpyrrolidine-2-carboxamide derivatives, it was discovered that the (2R,3R)-isomer possessed the highest binding affinity among the four possible stereoisomers. nih.gov Similarly, in a different series of pyrrolidine-based MCR agonists, analogues with a (2S,4R) configuration were found to be the most potent. nih.govacs.org This highlights that the precise spatial arrangement of the key pharmacophoric elements is essential for optimal interaction with the receptor.

| Compound Series | Stereoisomer | Relative Potency/Affinity | Reference |

|---|---|---|---|

| 3-Arylpyrrolidine-2-carboxamides | (2R, 3R) | Most Potent | nih.gov |

| 3-Arylpyrrolidine-2-carboxamides | (2S, 3S) | Less Potent | nih.gov |

| 3-Arylpyrrolidine-2-carboxamides | (2R, 3S) | Weakly Active | nih.gov |

| 3-Arylpyrrolidine-2-carboxamides | (2S, 3R) | Weakly Active | nih.gov |

| cis-Pyrrolidine Agonists | (2S, 4R) | Most Potent | nih.gov |

| cis-Pyrrolidine Agonists | (2S, 4S) | Moderately Potent | nih.gov |

Table 2: Illustrative impact of stereoisomerism on the biological activity of pyrrolidine-based melanocortin receptor agonists.

This stereoselectivity arises because only one enantiomer or diastereomer can achieve the optimal complementary fit within the receptor's binding site, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimizing unfavorable steric clashes. Therefore, controlling the stereochemistry during the synthesis of pyrrolidine-based compounds is a fundamental aspect of designing selective and potent therapeutic agents. mdpi.comnih.gov

Identification and Modulation of Biological Targets (Mechanistic Research)

The 3-(2,4-dimethoxyphenyl)pyrrolidine core, protected with a tert-butyloxycarbonyl (Boc) group, serves as a crucial starting point for creating a diverse range of molecules. Its utility stems from the combination of a three-dimensional pyrrolidine ring and the electronically rich dimethoxyphenyl group, which together offer multiple points for modification to fine-tune interactions with biological macromolecules.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Kinases)

While the pyrrolidine scaffold is a component of various enzyme inhibitors, specific research detailing derivatives of this compound as inhibitors of acetylcholinesterase or kinases is not extensively documented in publicly available literature. However, the structural motifs present in the scaffold are of significant interest in inhibitor design. The pyrrolidine ring can act as a rigid backbone to correctly orient functional groups for optimal interaction with an enzyme's active site. The dimethoxyphenyl group, with its hydrogen bond accepting methoxy groups, can engage in key interactions within binding pockets. For instance, in related heterocyclic compounds, the 2,4-dimethoxyphenyl moiety has been identified as a key feature for potent acetylcholinesterase inhibition. This suggests a strong theoretical basis for exploring derivatives of 3-(2,4-dimethoxyphenyl)pyrrolidine in this area.

Receptor Antagonism/Agonism (e.g., TRPV4, CXCR4)

The 3-arylpyrrolidine framework is a recognized pharmacophore for targeting G-protein coupled receptors (GPCRs), including chemokine receptors like CXCR4. Although direct studies on 3-(2,4-dimethoxyphenyl)pyrrolidine derivatives as CXCR4 antagonists are limited, extensive research on analogous pyrrolidine-based structures has established their potential in this domain. CXCR4 is a critical target in oncology and immunology, as its activation by the ligand CXCL12 mediates cell migration and invasion in various cancers.

Research has shown that the pyrrolidine ring can serve as a central scaffold to position aromatic and basic amine functionalities in a precise spatial arrangement, mimicking the binding of the natural ligand. The design of potent CXCR4 antagonists often involves a substituted pyrrolidine core. For example, optimization of a pyrrolidine scaffold led to the identification of potent antagonists that effectively inhibit CXCL12-induced cellular signaling and migration.

| Compound Scaffold | Target | Activity | Significance |

| Pyrrolidine-based | CXCR4 | Antagonist | Inhibition of CXCL12-mediated cell migration |

| Arylpyrrolidine | GPCRs | Modulator | Potential for treating cancer and inflammatory diseases |

While specific modulation of the TRPV4 (Transient Receptor Potential Vanilloid 4) channel by derivatives of this compound is not well-documented, the broader class of aryl-substituted heterocyclic compounds is actively being investigated for interaction with various TRP channels.

Investigation of Anti-Proliferative Mechanisms (e.g., in Cancer Cells)

The investigation into the anti-proliferative effects of compounds derived from the this compound scaffold is an emerging area. The pyrrolidine ring is a common feature in many natural products and synthetic compounds that exhibit cytotoxic activity against cancer cells. The mechanism of action for such compounds can be diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of key signaling pathways involved in cell proliferation.

For instance, studies on structurally related pyrrolidone derivatives bearing a trimethoxyphenyl moiety have demonstrated significant in vitro anticancer activity against human lung adenocarcinoma cells. These compounds were found to inhibit cell viability, suggesting that the substituted phenyl ring attached to the heterocyclic core is crucial for the anti-proliferative effect. The dimethoxyphenyl group in the 3-(2,4-dimethoxyphenyl)pyrrolidine scaffold could similarly contribute to interactions with biological targets in cancer cells, making it a promising area for further investigation.

Role in Neuropharmacology and Oncology Development (Conceptual)

Conceptually, the this compound scaffold is a highly valuable starting point for drug development in both neuropharmacology and oncology.

In Neuropharmacology: The 3-arylpyrrolidine motif is a well-established structural component in ligands targeting the central nervous system (CNS). It is present in compounds designed to interact with various neurotransmitter receptors and transporters. The pyrrolidine ring provides a three-dimensional structure that can lead to high receptor affinity and selectivity. The 2,4-dimethoxyphenyl group can influence the molecule's pharmacokinetic properties, such as its ability to cross the blood-brain barrier, and can also participate in specific binding interactions. For example, derivatives of 3-arylpyrrolidine-2,5-dione have been explored for their anticonvulsant properties, indicating the scaffold's potential in treating neurological disorders like epilepsy.

In Oncology: The pyrrolidine ring is considered a "privileged scaffold" in oncology drug discovery, appearing in a multitude of compounds with anti-tumor activity. Its structural rigidity and potential for stereochemical diversity allow for the precise positioning of pharmacophoric groups. The 2,4-dimethoxyphenyl moiety is also found in various classes of anticancer agents, where it can contribute to binding with targets such as kinases or tubulin. The combination of these two structural elements in one scaffold provides a strong foundation for developing novel anti-proliferative agents that could act through various mechanisms, including the disruption of the cancer cell cytoskeleton or the inhibition of signaling pathways crucial for tumor growth.

Strategies for Enhancing Selectivity and Potency of Pyrrolidine-Based Ligands

Medicinal chemistry campaigns focused on pyrrolidine-based scaffolds employ several key strategies to optimize the biological activity of lead compounds. These strategies are directly applicable to derivatives of this compound to improve their potency against a specific biological target and their selectivity over other related targets.

Stereochemical Control: The pyrrolidine ring in this scaffold contains at least one stereocenter at the C3 position. The synthesis of stereochemically pure enantiomers is crucial, as different stereoisomers often exhibit vastly different biological activities and binding affinities. Controlling the stereochemistry allows for the optimization of the three-dimensional arrangement of the substituents, leading to improved interactions with the chiral environment of a protein's binding site.

Conformational Restriction: The flexibility of the pyrrolidine ring can be constrained to lock the molecule into a bioactive conformation. This can be achieved by introducing additional substituents or by incorporating the ring into a larger, more rigid bicyclic or spirocyclic system. Such conformational restriction can reduce the entropic penalty upon binding to a target, thereby increasing potency. It can also enhance selectivity by favoring a conformation that is recognized by the desired target but not by off-targets.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship is fundamental. This involves synthesizing a library of analogues by modifying different parts of the scaffold:

N-Substituent: The Boc protecting group can be removed and replaced with a wide variety of substituents. This position is often critical for modulating potency, selectivity, and pharmacokinetic properties.

Aryl Ring Substitution: The substitution pattern on the 2,4-dimethoxyphenyl ring can be altered. Modifying the position or nature of the methoxy groups, or introducing other substituents (e.g., halogens, alkyl groups), can fine-tune electronic and steric properties to enhance binding affinity.

Pyrrolidine Ring Functionalization: Additional functional groups can be introduced at other positions on the pyrrolidine ring to probe for further interactions with the biological target.

The table below summarizes these optimization strategies.

| Strategy | Approach | Goal |

| Stereochemical Control | Enantioselective synthesis | Isolate the more active stereoisomer, improve target affinity. |

| Conformational Restriction | Introduction of rigidifying elements (e.g., rings) | Lock the molecule in its bioactive conformation, increase potency and selectivity. |

| SAR Exploration | Systematic modification of N-substituent, aryl ring, and pyrrolidine core | Identify key pharmacophoric features, optimize binding interactions. |

Through the application of these medicinal chemistry principles, the this compound scaffold can be effectively utilized to develop novel, potent, and selective ligands for a range of biological targets relevant to human diseases.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methods

Future research should focus on:

Asymmetric Catalysis: Exploring new chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantioselectivity in the key ring-forming or functionalization steps.

Enzyme-Catalyzed Reactions: Investigating the use of enzymes to catalyze key transformations with high stereospecificity, offering a greener and more efficient alternative to traditional chemical methods.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the pyrrolidine (B122466) ring with predefined stereocenters.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved control over reaction parameters, enhanced safety, and scalability.

Expansion of Derivatization Chemistry for Enhanced Molecular Diversity

To explore the full therapeutic potential of the 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine scaffold, it is essential to generate a diverse library of derivatives. This can be achieved by targeting different positions on the molecule for chemical modification.

Table 1: Potential Derivatization Strategies

| Position | Derivatization Strategy | Potential Modifications |

| Pyrrolidine Ring | C-H Functionalization | Introduction of alkyl, aryl, and heteroaryl groups at various positions to probe structure-activity relationships. |

| Nitrogen Atom | Boc-deprotection followed by N-alkylation or N-arylation | Introduction of a wide range of substituents to modulate basicity, lipophilicity, and target interactions. |

| Dimethoxyphenyl Ring | Aromatic Substitution | Introduction of electron-donating or electron-withdrawing groups to alter electronic properties and binding interactions. |

| Dimethoxyphenyl Ring | Bioisosteric Replacement | Replacement of the dimethoxyphenyl moiety with other aromatic or heteroaromatic rings to improve pharmacokinetic and pharmacodynamic properties. |

Advanced Computational Approaches for Predictive Design

In silico methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties before synthesis. For this compound, computational approaches can guide the design of derivatives with enhanced activity and optimized pharmacokinetic profiles.

Future computational studies should include:

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to establish a correlation between the structural features of the pyrrolidine derivatives and their biological activity. preprints.orgresearchgate.net This will enable the prediction of the activity of novel, unsynthesized compounds.

Molecular Docking: Performing docking studies to predict the binding modes of the designed compounds within the active sites of various biological targets. nih.govnih.gov This can help in understanding the key interactions responsible for biological activity and in designing more potent inhibitors.

Molecular Dynamics (MD) Simulations: Utilizing MD simulations to study the dynamic behavior of the ligand-protein complexes and to assess the stability of the predicted binding modes. nih.gov

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, thereby prioritizing compounds with favorable drug-like characteristics.

Exploration of New Biological Targets and Pathways for Pyrrolidine Scaffolds

Table 2: Reported Biological Activities of Pyrrolidine Derivatives

| Therapeutic Area | Specific Targets/Activities |